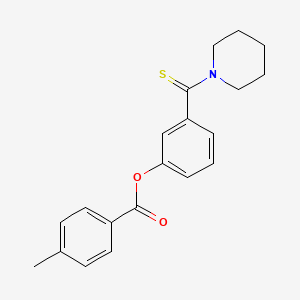
3-(Piperidin-1-ylcarbonothioyl)phenyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYLBENZOATE is a complex organic compound that features a piperidine ring, a carbothioyl group, and a methylbenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYLBENZOATE typically involves the reaction of piperidine with a suitable carbothioylating agent, followed by esterification with 4-methylbenzoic acid. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic substitution typically involve the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYLBENZOATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperidine ring can enhance the compound’s binding affinity and specificity for its target.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-1-carboxamide share the piperidine ring structure.
Carbothioyl compounds: Thiourea and thioacetamide contain the carbothioyl group.
Methylbenzoate derivatives: Compounds such as methyl 4-hydroxybenzoate and methyl 4-aminobenzoate have similar ester functionalities.
Uniqueness
3-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYLBENZOATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the piperidine ring and the carbothioyl group allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C20H21NO2S |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
[3-(piperidine-1-carbothioyl)phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C20H21NO2S/c1-15-8-10-16(11-9-15)20(22)23-18-7-5-6-17(14-18)19(24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3 |
Clave InChI |
GMZCPCXUXHAPSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=S)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663612.png)
![N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B11663614.png)
![2-({[5-Acetyl-4-(2-methoxynaphthalen-1-YL)-6-methyl-1,4-dihydropyrimidin-2-YL]sulfanyl}methyl)benzonitrile](/img/structure/B11663615.png)
![(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663623.png)
![dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11663627.png)
![ethyl 4-{5-[(E)-{2-[3-(phenylsulfanyl)propanoyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B11663630.png)
![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11663644.png)
![N-{3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B11663651.png)
![dimethyl 2-[2,2,6-trimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11663656.png)

![4-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11663673.png)
![Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663697.png)
![N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11663702.png)
![6,8-dibromo-3-{[2-(4-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11663703.png)
